Pentetic acid
Overview
Description
Mechanism of Action
Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid that plays a crucial role in the medical field . This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets are metal ions, specifically transuranic radionuclides such as plutonium, americium, and curium . These radionuclides are potentially harmful when internally deposited in the body. This compound forms highly stable complexes with these metal ions, effectively sequestering them .
Mode of Action
This compound interacts with its targets by forming coordinate bonds with the metal ions . It has eight coordinate bond-forming sites, allowing it to sequester metal ions and form highly stable DTPA-metal ion complexes . The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation and elimination of DTPA-metal ion complexes . These complexes are formed when this compound exchanges calcium and zinc cations with transuranic radionuclides . Once formed, these complexes are quickly excreted in the urine .
Pharmacokinetics
This compound and its derivatives present minimal metabolism in the body . The DTPA-metal complexes are quickly excreted in the urine .
Result of Action
The result of this compound’s action is the increased elimination of harmful transuranic radionuclides from the body . By forming stable complexes with these radionuclides and promoting their elimination via glomerular filtration into the urine, this compound reduces the potential harm these radionuclides could cause .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of DTPA complexes with certain radionuclides such as uranium and neptunium can be affected in vivo, potentially leading to the deposition of these radionuclides into tissues . Furthermore, the administration form of this compound (as calcium or zinc salt) is chosen to avoid depleting these essential ions in the organism .
Biochemical Analysis
Biochemical Properties
Pentetic acid has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion . Transition metals, however, usually form less than eight coordination bonds .
Cellular Effects
This compound has been used to treat individuals internally contaminated with actinide elements by enhancing the renal clearance of these radionuclides . It is compounded into a salt with either calcium or zinc forming chemically stable and water-soluble actinide chelates which are easily excreted in the urine .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of highly stable complexes with metal ions . These complexes are more apt to be eliminated in urine . It is normally administered as the calcium or zinc salt, since these ions are readily displaced by more highly charged cations .
Temporal Effects in Laboratory Settings
This compound and its derivatives present a very minimal metabolism in the body . DTPA metal complexes are quickly excreted in the urine . It is predominantly excreted by the kidney and it is not excreted by non-renal routes to any significant extent .
Dosage Effects in Animal Models
Some toxicity has been reported related to administration of this compound including depletion of trace metals, kidney and liver vacuolization and small bowel hemorrhage lesions .
Metabolic Pathways
This compound is involved in the metabolic pathway that involves the sequestration of metal ions . It forms complexes with these ions, which are then excreted in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with metal ions . It forms complexes with these ions, which are then excreted in the urine .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with metal ions
Preparation Methods
Pentetic acid can be synthesized through various methods. One common synthetic route involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis to yield this compound . Industrial production methods often involve the use of activated carbon for decolorization and subsequent treatment to obtain solid this compound .
Chemical Reactions Analysis
Pentetic acid undergoes several types of chemical reactions, primarily involving its chelating properties. It forms stable complexes with metal ions through coordination bonds involving its nitrogen and oxygen atoms . Common reagents used in these reactions include metal salts such as calcium, zinc, and copper . The major products formed from these reactions are metal-pentetic acid complexes, which are highly stable and water-soluble .
Scientific Research Applications
Pentetic acid has a wide range of scientific research applications. In medicine, it is used as a chelating agent for the treatment of internal contamination with radioactive materials such as plutonium, americium, and curium . It is also used in medical imaging, particularly in the form of technetium Tc-99m pentetate, to estimate physiological parameters such as glomerular filtration rate and effective renal plasma flow . In industry, this compound is used to chelate metal ions in water treatment, agriculture, and cosmetics .
Comparison with Similar Compounds
Pentetic acid is similar to other aminopolycarboxylic acids such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) . this compound has a higher affinity for metal cations and forms more stable complexes compared to EDTA . This makes it more effective in applications requiring strong chelation properties. Other similar compounds include diethylenetriaminepentaacetate and glycine, N,N-bis(2-(bis(carboxymethyl)amino)ethyl)- .
Properties
IUPAC Name |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCDCPDFJACHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023434 | |
Record name | Pentetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white solid; [Acros Organics MSDS] | |
Record name | Pentetic acid | |
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Boiling Point |
Decomposes | |
Record name | Pentetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14007 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Solubility |
Highly soluble | |
Record name | Pentetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14007 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The calcium and zinc trisodium salts of DTPA achieve the therapeutical potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine. DTPA as an acid acts in a very similar way by sequestering ions with its eight coordinate bond forming sites. | |
Record name | Pentetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14007 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
67-43-6 | |
Record name | Diethylenetriaminepentaacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentetic acid [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14007 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Pentetic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759314 | |
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Record name | Pentetic acid | |
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Record name | Pentetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |
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Record name | PENTETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A314HQM0I | |
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Melting Point |
219-220 ºC | |
Record name | Pentetic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14007 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Retrosynthesis Analysis
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